
Spectroscopic Profile of 1-propene-1-thiol: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Propene-1-thiol

Cat. No.: B1234351 Get Quote

Abstract
1-propene-1-thiol (CH₃CH=CHSH) is a volatile organosulfur compound of interest in various

fields, including flavor chemistry and materials science. As a conjugated thiol, its spectroscopic

characterization is essential for its identification and quantification. This technical guide

provides a comprehensive overview of the expected spectroscopic properties of 1-propene-1-
thiol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS),

and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of direct

experimental data for this specific compound, this guide utilizes a predictive approach based

on data from analogous vinyl and propenyl compounds. Detailed experimental protocols for the

spectroscopic analysis of volatile and unsaturated thiols are also presented to aid researchers

in their practical applications.

Introduction
1-propene-1-thiol is an unsaturated thiol that exists as both cis and trans isomers. Its

structure, featuring a vinyl group adjacent to a thiol, gives it unique chemical and spectroscopic

properties. Understanding these properties is crucial for researchers in drug development,

materials science, and analytical chemistry. This guide aims to provide a detailed technical

resource on the spectroscopic analysis of this compound.
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The following tables summarize the predicted spectroscopic data for 1-propene-1-thiol based

on the known values of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 1-propene-1-thiol (in CDCl₃)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

trans-isomer

SH 1.5 - 2.5 Doublet of quartets
J(H-C=C) ≈ 7-9, J(H-

C-S-H) ≈ 7-9

CH₃ 1.7 - 1.9 Doublet of doublets
J(H-C-C=C) ≈ 6-7,

J(H-C=C-C-H) ≈ 1-2

=CH-CH₃ 5.5 - 6.0 Doublet of quartets
J(H-C=C) ≈ 14-16,

J(H-C-C=C) ≈ 6-7

=CH-SH 5.8 - 6.3 Doublet of quartets
J(H-C=C) ≈ 14-16,

J(H-C=C-S-H) ≈ 7-9

cis-isomer

SH 1.5 - 2.5 Multiplet

CH₃ 1.8 - 2.0 Doublet of doublets
J(H-C-C=C) ≈ 7-8,

J(H-C=C-C-H) ≈ 1-2

=CH-CH₃ 5.3 - 5.8 Multiplet J(H-C=C) ≈ 9-12

=CH-SH 5.6 - 6.1 Multiplet J(H-C=C) ≈ 9-12

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-propene-1-thiol (in CDCl₃)
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

CH₃ 15 - 25

=CH-CH₃ 120 - 130

=CH-SH 130 - 140

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for 1-propene-1-thiol

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

S-H stretch 2550 - 2600 Weak

C-H stretch (sp²) 3000 - 3100 Medium

C-H stretch (sp³) 2850 - 3000 Medium

C=C stretch 1640 - 1680 Medium to Weak

C-S stretch 600 - 800 Medium

Mass Spectrometry (MS)
Table 4: Predicted Key Fragmentation Ions for 1-propene-1-thiol in Electron Ionization (EI) MS

m/z Predicted Fragment Notes

74 [C₃H₆S]⁺• Molecular Ion (M⁺•)

73 [C₃H₅S]⁺ Loss of H•

59 [C₂H₃S]⁺ Loss of CH₃•

45 [CHS]⁺ Thioformyl cation

41 [C₃H₅]⁺ Allyl cation

39 [C₃H₃]⁺ Propargyl cation
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Absorption for 1-propene-1-thiol

Transition Predicted λₘₐₓ (nm) Solvent

π → π 220 - 240 Non-polar (e.g., Hexane)

n → σ 250 - 270 Non-polar (e.g., Hexane)

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of volatile and potentially air-sensitive

compounds like 1-propene-1-thiol are crucial for obtaining reliable data.

Sample Handling and Preparation
Given the volatility and potential instability of 1-propene-1-thiol, proper sample handling is

paramount.

Work under inert
atmosphere (N₂ or Ar)

Use degassed solvents
(e.g., freeze-pump-thaw)

Prepare fresh sample
immediately before analysis

Store sample at low
temperature (-20°C or below)

Click to download full resolution via product page

General Sample Handling Workflow

NMR Spectroscopy Protocol
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Sample Preparation

Data Acquisition

Data Processing

Dissolve ~5-10 mg of sample
in 0.5-0.7 mL of deuterated solvent

(e.g., CDCl₃) in a glovebox.

Transfer solution to NMR tube
and cap securely.

Tune and shim the spectrometer.

Acquire ¹H NMR spectrum.
(Consider using a solvent suppression

technique if residual solvent peak
is problematic).

Acquire ¹³C{¹H} NMR spectrum.
(Use a sufficient number of scans

for good signal-to-noise).

Acquire 2D NMR spectra
(COSY, HSQC) as needed for

structural confirmation.

Process spectra (Fourier transform,
phase correction, baseline correction).

Reference spectra to residual
solvent peak or internal standard (TMS).

Integrate ¹H signals and
pick peaks for all spectra.

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow
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Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation

GC Conditions

MS Conditions

Data Analysis

Prepare a dilute solution of the
sample in a volatile solvent

(e.g., dichloromethane or pentane).

Transfer the solution to a GC vial
and seal with a septum cap.

Column: Non-polar or mid-polar
capillary column (e.g., DB-5ms).

Injection: Split/splitless inlet,
inject 1 µL.

Oven Program: Start at a low
temperature (e.g., 40°C), then ramp

to a higher temperature (e.g., 250°C).

Ionization: Electron Ionization (EI)
at 70 eV.

Mass Range: Scan from m/z 35 to 200.

Analyze the Total Ion Chromatogram (TIC)
to identify the peak for 1-propene-1-thiol.

Extract the mass spectrum for the
identified peak.

Compare the experimental mass spectrum
with a library database (e.g., NIST)

or the predicted fragmentation pattern.
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Click to download full resolution via product page

GC-MS Analysis Workflow

Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a molecule like 1-propene-1-thiol
might interact with biological systems is crucial. Thiols are known to participate in various

biochemical reactions, including Michael additions with electrophilic species and redox

chemistry.

1-propene-1-thiol

Potential Biological Interactions

CH₃CH=CHSH

Michael Addition
(with electrophilic residues)

Nucleophilic attack

Redox Cycling
(e.g., disulfide formation)

Oxidation
Enzyme Inhibition

(covalent modification)

Click to download full resolution via product page

Potential Biological Reactivity of 1-propene-1-thiol

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of 1-propene-1-
thiol, a compound for which experimental data is not widely available. The presented NMR, IR,

MS, and UV-Vis data, derived from analogous structures, offer a solid foundation for the

identification and characterization of this molecule. The comprehensive experimental protocols

and diagrams of potential reactivity pathways further equip researchers, scientists, and drug

development professionals with the necessary tools to work with and understand the properties

of 1-propene-1-thiol. As more experimental data becomes available, this guide can be further

refined to enhance its accuracy and utility.

To cite this document: BenchChem. [Spectroscopic Profile of 1-propene-1-thiol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1234351#spectroscopic-analysis-of-1-propene-1-
thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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